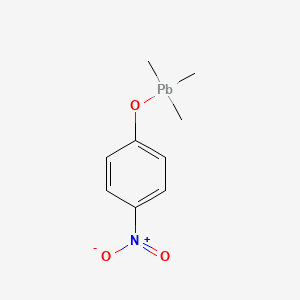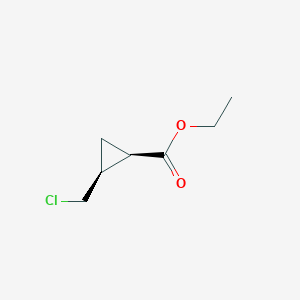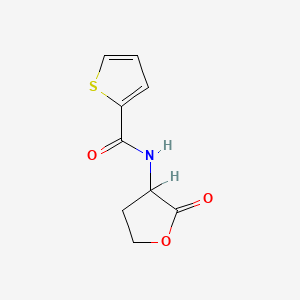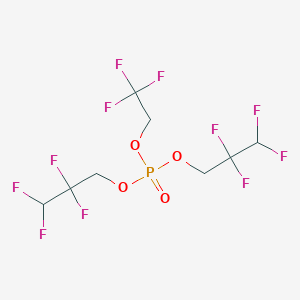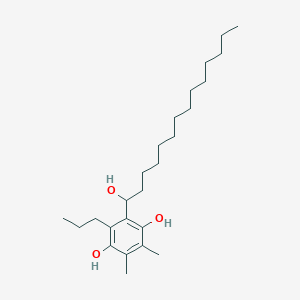
Silane, trimethyl(phenyltelluro)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(phenyltelluro)-: is an organosilicon compound with the chemical formula (CH₃)₃SiTePh. This compound is part of a broader class of organosilicon compounds known as silanes, which are characterized by silicon atoms bonded to organic groups. The presence of a phenyltelluro group in this compound makes it unique and of particular interest in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(phenyltelluro)- typically involves the reaction of trimethylsilyl chloride with phenyltellurium trichloride in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(CH3)3SiCl+PhTeCl3+ReducingAgent→(CH3)3SiTePh+By−products
Industrial Production Methods: Industrial production of Silane, trimethyl(phenyltelluro)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silane, trimethyl(phenyltelluro)- can undergo oxidation reactions to form various oxides.
Reduction: It can be reduced to form simpler silanes and tellurium-containing compounds.
Substitution: The compound can participate in substitution reactions where the phenyltelluro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of silane oxides and tellurium oxides.
Reduction: Formation of simpler silanes and elemental tellurium.
Substitution: Formation of various substituted silanes depending on the substituent used.
Scientific Research Applications
Chemistry: Silane, trimethyl(phenyltelluro)- is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of other organosilicon compounds.
Biology: In biological research, this compound is used as a probe to study the interactions between silicon-containing compounds and biological molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Silane, trimethyl(phenyltelluro)- involves the interaction of the silicon and tellurium atoms with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, while the tellurium atom can participate in redox reactions. These interactions enable the compound to act as a versatile reagent in various chemical processes.
Comparison with Similar Compounds
Trimethylsilane: (CH₃)₃SiH
Triphenylsilane: (C₆H₅)₃SiH
Trimethylsilyl chloride: (CH₃)₃SiCl
Uniqueness: Silane, trimethyl(phenyltelluro)- is unique due to the presence of the phenyltelluro group, which imparts distinct chemical properties. Unlike other silanes, this compound can participate in reactions involving tellurium, making it valuable in specialized applications.
By understanding the synthesis, reactions, and applications of Silane, trimethyl(phenyltelluro)-, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
73296-31-8 |
|---|---|
Molecular Formula |
C9H14SiTe |
Molecular Weight |
277.9 g/mol |
IUPAC Name |
trimethyl(phenyltellanyl)silane |
InChI |
InChI=1S/C9H14SiTe/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
ZUDBMPZSWWZQPO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



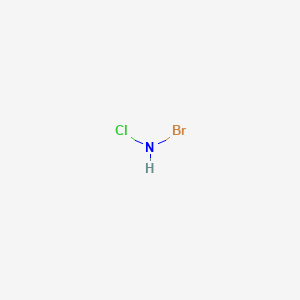
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

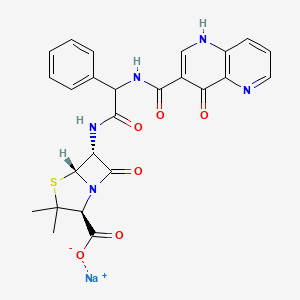
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)

